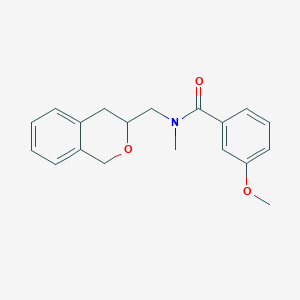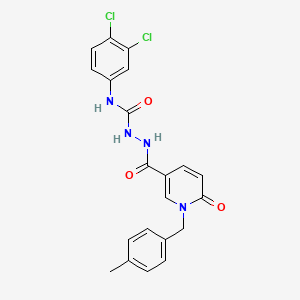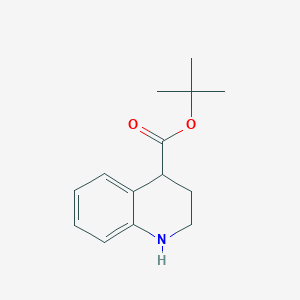
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one, also known as BMDP, is a synthetic designer drug that belongs to the class of cathinones. The compound has gained popularity in the research community due to its psychoactive properties and potential therapeutic applications.
Applications De Recherche Scientifique
Antagonist Activity on NMDA Receptors
A study identified a derivative of "1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one" as a potent NR2B subunit-selective antagonist of the NMDA receptor, showing significant activity in a formalin-induced hyperalgesia model in mice. This discovery highlights the compound's potential in modulating neurotransmitter systems and its therapeutic applications in pain management and neurological disorders (Borza et al., 2007).
Antimicrobial Activity
Another research effort synthesized novel derivatives, including "this compound", demonstrating significant antibacterial and antifungal activities. This study underscores the compound's utility in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Mandala et al., 2013).
Dual Action Antidepressants
Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, including structures similar to "this compound", revealed a dual pharmacological profile of 5-HT reuptake inhibition and 5-HT1A receptor antagonism. This dual action suggests the compound's potential as a basis for new antidepressants with rapid onset and pronounced enhancement in serotonergic neurotransmission (Martínez-Esparza et al., 2001).
Antioxidant and Antimicrobial Properties
A related study focused on the synthesis and evaluation of derivatives for their in vitro antioxidant and antimicrobial activities. The findings indicate some derivatives showing promising efficacy, suggesting the chemical backbone's versatility in generating compounds with potential health benefits (Harini et al., 2014).
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-7-9-21(10-8-20)26-16-13-22(24)23-14-11-19(12-15-23)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTNFEQMAVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)



![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)
